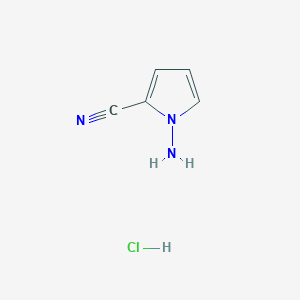

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Description

BenchChem offers high-quality 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminopyrrole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTSWPFWLRHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679167 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937046-97-4 | |

| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Versatile Building Block in Modern Drug Discovery

Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – represent a cornerstone of efficient lead generation and optimization. The pyrrole nucleus, a five-membered aromatic heterocycle, is a quintessential example of such a scaffold, forming the core of numerous natural products and clinically approved therapeutics.[1][2][3] Its unique electronic properties and synthetic tractability have rendered it a fertile ground for the development of novel agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5]

This technical guide focuses on a particularly valuable derivative of this scaffold: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS Number: 937046-97-4). The strategic placement of a reactive amino group on the pyrrole nitrogen and an adjacent cyano functionality creates a molecule primed for diverse and intricate chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and critical applications, thereby empowering its effective integration into innovative research and development pipelines.

Core Compound Identification and Physicochemical Properties

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[6] Its hydrochloride salt form enhances stability and handling properties compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 937046-97-4 | [6] |

| Molecular Formula | C₅H₆ClN₃ | [6] |

| Molecular Weight | 143.57 g/mol | [6] |

| Appearance | Off-white to light yellow crystalline powder | Supplier Data |

| Purity | Typically ≥97% | [6] |

| Storage | Room temperature, in a dry place | [7] |

Synthesis and Mechanistic Rationale

While specific, detailed synthetic procedures for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride are not abundantly available in peer-reviewed literature, its synthesis can be inferred from established methods for related pyrrole-2-carbonitriles. A common and effective strategy involves the reaction of a suitable pyrrole precursor with chlorosulfonyl isocyanate (CSI), followed by treatment with a formamide and an organic base.[8][9]

A plausible synthetic pathway is outlined below. The causality behind each step is critical for understanding and potentially optimizing the reaction.

Caption: Plausible Synthetic Workflow for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general synthetic methods for similar compounds and should be optimized for specific laboratory conditions.

-

Cyanation of Pyrrole:

-

To a solution of pyrrole in an anhydrous solvent (e.g., acetonitrile or toluene) at 0°C, add chlorosulfonyl isocyanate dropwise.

-

Causality: CSI is a powerful electrophile that reacts with the electron-rich pyrrole ring to introduce a functional group that can be readily converted to a nitrile. The low temperature controls the exothermic reaction.

-

-

Formation of the Nitrile:

-

To the resulting mixture, add an excess of N,N-dimethylformamide (DMF).

-

Causality: DMF acts as a dehydrating agent, converting the intermediate carboxamide to the carbonitrile.

-

-

Work-up and Isolation of Pyrrole-2-carbonitrile:

-

Quench the reaction with an aqueous solution and extract the product with an organic solvent. Purify by distillation or chromatography.

-

-

N-Amination:

-

Treat the isolated pyrrole-2-carbonitrile with a suitable aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of a base.

-

Causality: This step introduces the amino group onto the pyrrole nitrogen.

-

-

Hydrochloride Salt Formation:

-

Dissolve the resulting 1-Amino-1H-pyrrole-2-carbonitrile free base in an anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrogen chloride in the same or a compatible solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

-

Causality: The formation of the hydrochloride salt improves the compound's stability and handling characteristics, making it more suitable for storage and use as a synthetic intermediate.

-

Spectroscopic Characterization

Accurate characterization of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is essential for confirming its identity and purity. While a comprehensive set of publicly available spectra is limited, data from commercial suppliers and analogous compounds provide a reliable basis for its spectroscopic profile.[1][3][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons and the amino group protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the amino group. A certificate of analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the structure.[3]

¹³C NMR Spectroscopy

The carbon NMR will display distinct signals for the five carbons of the pyrrole ring and the nitrile carbon. The chemical shifts of the ring carbons provide valuable information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3100-3300 |

| C≡N stretch (nitrile) | 2220-2260 |

| C=C stretch (aromatic ring) | 1500-1600 |

| C-N stretch | 1250-1350 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₅H₅N₃) at m/z = 107.11.

Reactivity and Synthetic Utility

The synthetic versatility of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is its most compelling feature for medicinal chemists. The presence of two distinct and reactive functional groups allows for a wide range of subsequent chemical modifications.

Caption: Reactivity Profile of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

-

Reactions involving the 1-amino group: The amino group can act as a nucleophile, readily undergoing acylation to form amides or alkylation to introduce various substituents.

-

Reactions involving the 2-cyano group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.

-

Tandem and Cyclization Reactions: The proximity of the amino and cyano groups makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-f][1][2]triazines.[4]

Applications in Drug Discovery and Development

The utility of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is exemplified by its application as a key building block in the synthesis of a diverse array of bioactive molecules.

Antiviral Agents: The Case of Remdesivir

A prominent example of the synthetic utility of this scaffold is in the synthesis of intermediates for the antiviral drug Remdesivir. Pyrrolo[1,2-f][1][2]triazin-4-amine, a core component of Remdesivir, can be synthesized from 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.[4][11] This underscores the compound's relevance in the development of treatments for emerging infectious diseases.

Caption: Synthetic Pathway to a Remdesivir Intermediate.

Kinase Inhibitors in Oncology

The pyrrole scaffold is prevalent in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.[12][13] 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride provides a versatile starting point for the synthesis of libraries of pyrrole-based compounds for screening against various kinase targets implicated in cancer, such as VEGFR and EGFR.[14] The amino and nitrile groups can be elaborated to introduce functionalities that enhance potency and selectivity.

Other Therapeutic Areas

The inherent biological activity of the pyrrole nucleus extends to antibacterial, antifungal, and anti-inflammatory applications.[5][15] As a versatile building block, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride can be employed in the synthesis of novel compounds for screening in these and other therapeutic areas.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride has established itself as a valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the efficient construction of complex molecular architectures, particularly fused heterocyclic systems. Its demonstrated utility in the synthesis of intermediates for clinically relevant drugs like Remdesivir highlights its importance. As the demand for novel therapeutics continues to grow, the strategic application of such privileged scaffolds will be paramount. Future research will undoubtedly uncover new and innovative applications for this compound, further solidifying the role of the pyrrole nucleus in the development of next-generation medicines.

References

-

A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). INTERNATIONAL JOURNAL OF NOVEL TRENDS AND INNOVATION. Retrieved from [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. (2022). SciTechnol. Retrieved from [Link]

- The Versatility of Pyrrole Carbonitriles in Chemical Synthesis. (2025).

-

Remdesivir O-Desphosphate Tri-OBn Impurity | CAS No: 1355049-94-3. (n.d.). Cleanchem. Retrieved from [Link]

-

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | C5H6ClN3 | CID 50990937. (n.d.). PubChem. Retrieved from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Retrieved from [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed. Retrieved from [Link]

-

Novel antiviral compounds against gastroenteric viral infections. (n.d.). PubMed. Retrieved from [Link]

-

Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. (2013). Science Alert. Retrieved from [Link]

-

Remdesivir Impurity 32. (n.d.). SynZeal. Retrieved from [Link]

-

1-Amino-1H-Pyrrole-2-Carbonitrile Hydrochloride - 98% Pure Pharma Grade Powder. (n.d.). Tradeindia. Retrieved from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). MDPI. Retrieved from [Link]

-

Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). PubMed Central. Retrieved from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved from [Link]

- In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (n.d.). Informa UK Limited.

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). MDPI. Retrieved from [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. (2020). PubMed Central. Retrieved from [Link]

- US7399870B2 - Synthesis of pyrrole-2-carbonitriles. (n.d.). Google Patents.

-

Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). MDPI. Retrieved from [Link]

- WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles. (n.d.). Google Patents.

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU. Retrieved from [Link]

-

Computational Optimization and In Silico Analysis for the Discovery of New HER2 and CDK4/6 Drug Candidates for Breast Cancer. (2025). PubMed. Retrieved from [Link]

-

Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

-

Anti-Cancer Drug Discovery: Structure, Function and Novel Strategy - Part-4. (2020). PubMed. Retrieved from [Link]

Sources

- 1. 937046-97-4|1-Amino-1H-pyrrole-2-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. PYRROLO[1,2-F][1,2,4]TRIAZIN-4-AMINE | 159326-68-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-amino-1h-pyrrole-2-carbonitrile Hydrochloride - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 8. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 9. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 10. 937046-96-3 | tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate | Amides | Ambeed.com [ambeed.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. astroresearch.com.au [astroresearch.com.au]

- 15. Remdesivir Impurity 32 | SynZeal [synzeal.com]

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No: 937046-97-4), focusing on the determination and significance of its molecular weight. We will detail the calculation based on its molecular formula, C₅H₆ClN₃, and outline a standard experimental procedure for its verification using mass spectrometry. The importance of this fundamental chemical property is discussed in the context of synthetic chemistry, quality control, and its application as a versatile building block in drug discovery and development, particularly in the synthesis of complex heterocyclic systems and protein degraders.[1][2]

Introduction

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors.[3] Pyrrole derivatives form the structural core of numerous biologically active molecules, and the unique arrangement of an amino group at the N1 position and a nitrile group at the C2 position makes this compound a potent and versatile synthetic intermediate.[2] The nitrile group can be transformed into amines or carboxylic acids, while the amino group serves as a nucleophile or a point for further functionalization, enabling the construction of complex molecular architectures.[2]

An accurate understanding of the compound's molecular weight is a prerequisite for any meaningful research or development activity. It is the bedrock of stoichiometric calculations for chemical reactions, the basis for preparing solutions of known concentration, and a critical parameter for analytical characterization and purity assessment. This guide elucidates the precise molecular weight of the hydrochloride salt and explains the scientific principles behind its determination.

Chemical Identity and Molecular Formula

To accurately determine the molecular weight, one must first establish the precise chemical identity of the compound. 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is identified by its unique CAS number and specific molecular formula, which accounts for the parent molecule and the associated hydrochloride salt.

| Identifier | Value | Source |

| Systematic Name | 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | [1][4] |

| CAS Number | 937046-97-4 | [1][4][5] |

| Molecular Formula | C₅H₆ClN₃ | [1][4][5] |

The molecular formula, C₅H₆ClN₃, is the cornerstone for calculating the theoretical molecular weight. It signifies that each molecule is composed of five carbon atoms, six hydrogen atoms, one chlorine atom, and three nitrogen atoms.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula. Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), we can perform a detailed calculation.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 143.577 |

Based on this calculation, the molecular weight of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is 143.58 g/mol (rounded to two decimal places). This value aligns with the data provided by multiple chemical suppliers.[1][4][5]

Experimental Verification via Mass Spectrometry

While the calculated molecular weight is theoretically exact, it is standard practice in research and industrial settings to verify this value experimentally. This serves as a crucial quality control step to confirm the identity and purity of the substance. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and common technique for this purpose.

The underlying principle of ESI-MS is the ionization of the compound in solution and the subsequent measurement of its mass-to-charge ratio (m/z). For 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride, the analysis would detect the cationic form of the parent molecule (the free base), C₅H₅N₃, after it has been protonated.

Expected Ionization Pathway

In the mass spectrometer, the hydrochloride salt dissociates. The free base, 1-Amino-1H-pyrrole-2-carbonitrile (MW = 107.11 g/mol ), is then protonated.[6]

C₅H₆ClN₃ → [C₅H₅N₃ + H]⁺ + Cl⁻

The instrument will detect the protonated molecule, [M+H]⁺, where M is the free base. The expected m/z value would be approximately 108.12.

Experimental Protocol: ESI-MS Verification

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the instrument to operate in positive ion mode (ESI+).

-

Define the mass scan range, for example, from m/z 50 to 500, to ensure the expected ion is observed.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum. The resulting data is a plot of relative ion intensity versus the mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

The primary peak should appear at an m/z value of approximately 108.12. The observation of this peak confirms the molecular weight of the free base and, by extension, validates the identity of the original hydrochloride salt.

-

Workflow for Molecular Weight Verification

Caption: Experimental workflow for the verification of molecular identity via ESI-MS.

Significance in Research and Drug Development

The precise molecular weight of 143.58 g/mol is a critical parameter that underpins the utility of this compound in a professional research environment.

-

Stoichiometric Precision: In synthetic organic chemistry, reaction yields and efficiency are calculated based on molar quantities. Using the correct molecular weight is essential for accurate stoichiometric calculations, preventing the waste of valuable reagents and ensuring reproducible outcomes.[2]

-

Analytical Purity: Techniques like quantitative NMR (qNMR) and elemental analysis rely on the exact molecular weight to determine the purity of a sample against a known standard.

-

Compound Registration and Logistics: In pharmaceutical and chemical industries, accurate molecular data is required for compound registration in chemical databases, inventory management, and regulatory submissions.

-

Application as a Building Block: This compound is listed as a "Protein Degrader Building Block," indicating its role in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other novel therapeutic agents.[1] Its defined molecular weight allows researchers to precisely incorporate it into larger, more complex molecules.[7]

Safety and Handling

A comprehensive understanding of a chemical includes awareness of its potential hazards. According to available Safety Data Sheets (SDS), related pyrrole carbonitriles and their derivatives should be handled with care. The parent compound, 1-Amino-1H-pyrrole-2-carbonitrile, is listed as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood, are mandatory.[8][9]

Conclusion

The molecular weight of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is definitively calculated to be 143.58 g/mol based on its molecular formula, C₅H₆ClN₃. This fundamental property is not merely a theoretical value but a cornerstone of its practical application in scientific research. From ensuring the stoichiometric accuracy of complex syntheses to serving as a critical parameter for analytical validation, the precise molecular weight is indispensable for any researcher or drug development professional working with this versatile chemical building block. Experimental verification, typically via mass spectrometry, provides the necessary confirmation of identity and purity, upholding the standards of scientific integrity.

References

- 1-amino-1H-pyrrole-2-carbonitrile hydrochloride, min 97%, 1 gram.

- 1-aminopyrrole-2-carbonitrile hydrochloride CAS#: 937046-97-4 - ChemWhat.

- 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

- SAFETY DATA SHEET - Sigma-Aldrich.

- 1-Amino-1H-pyrrole-2-carbonitrile - Apollo Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- The Versatility of Pyrrole Carbonitriles in Chemical Synthesis.

- 937046-97-4|1-Amino-1H-pyrrole-2-carbonitrile hydrochloride|BLD Pharm.

- 159326-66-6 | 1-Amino-1H-pyrrole-2-carbonitrile | ChemScene.

- 1-Amino-1H-Pyrrole-2-Carbonitrile Hydrochloride - 98% Pure Pharma Grade Powder | Ideal for Pharmaceutical Applications, Best Stored in a Dry Place - Tradeindia.

- SAFETY DATA SHEET.

- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol.

- A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - MDPI.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-amino-1h-pyrrole-2-carbonitrile Hydrochloride - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. mdpi.com [mdpi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physical Properties of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No. 937046-97-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with expert analysis on its structural, spectroscopic, and handling characteristics. Where experimental data is not publicly available, this guide offers insights into expected values and outlines robust, standardized protocols for their empirical determination.

Introduction and Scientific Context

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a heterocyclic organic compound of significant interest in contemporary chemical synthesis and medicinal chemistry. Pyrrole and its derivatives are fundamental scaffolds in a multitude of biologically active molecules and functional materials. The presence of both a reactive nitrile group and an amino group on the pyrrole ring makes this molecule a particularly versatile synthetic intermediate.[1]

Its classification as a "Protein Degrader Building Block" underscores its utility in the development of novel therapeutics, particularly in the field of targeted protein degradation.[2] Given its role as a crucial starting material, a thorough understanding of its physical properties is paramount for its effective use in synthesis, ensuring reproducibility, optimizing reaction conditions, and maintaining safety.

This guide serves as a centralized resource for these properties. The hydrochloride salt form is specifically addressed, as it is a common strategy to improve the stability and handling of amine-containing compounds.

Molecular Identity and Chemical Structure

The foundational step in characterizing any chemical substance is confirming its identity. The molecular formula and weight are crucial for stoichiometric calculations in synthesis, while the structure itself dictates the compound's reactivity and physical behavior.

Core Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | [2][3] |

| CAS Registry No. | 937046-97-4 | [2][4] |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [2] |

| Typical Purity | ≥97% to ≥98% | [5] |

Chemical Structure Diagram

The structure below illustrates the protonated form of the molecule as the hydrochloride salt. The positive charge is localized on the exocyclic amino group, which is the most basic site. This protonation significantly influences the compound's solubility and stability compared to its free base (1-Amino-1H-pyrrole-2-carbonitrile, CAS No. 159326-66-6).

Caption: Structure of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

Physical and Thermal Properties

The physical state and thermal properties of a compound are critical for handling, storage, and for predicting its behavior in various chemical processes.

| Property | Value | Comments & Experimental Context |

| Appearance | White to off-white or light-yellow powder | Based on typical supplier information.[5] Visual inspection upon receipt is a crucial first step to verify sample integrity. |

| Melting Point | Data not available | No experimentally determined melting point is reported in the public domain.[6] Amine salts can often decompose upon heating rather than exhibiting a sharp melting point. A standard melting point apparatus should be used for determination (see Section 6.1). |

| Boiling Point | Data not available | Not applicable for a solid salt; expected to decompose at high temperatures before boiling. |

| Solubility | Data not available | As a hydrochloride salt, it is predicted to have moderate to good solubility in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Low solubility is expected in nonpolar solvents like hexanes or toluene. Empirical testing is required (see Section 6.2). |

| Storage | Room temperature, in a dry place | Recommended by suppliers.[2][5] The compound should be stored in a tightly sealed container to protect it from moisture. |

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to reveal signals for the three protons on the pyrrole ring and the protons of the ammonium group.

-

Pyrrole Protons (3H): These would appear in the aromatic region (approx. 6.0-7.5 ppm). Due to the asymmetry of the ring, three distinct signals are expected: a doublet, a triplet, and another doublet (or doublet of doublets). The electron-withdrawing nitrile group will deshield adjacent protons, shifting them downfield.

-

Ammonium Protons (-NH₃⁺, 3H): A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, this peak could appear significantly downfield (e.g., > 10 ppm).

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum should show five distinct signals for the five carbon atoms in the pyrrole ring and the nitrile group.

-

Pyrrole Carbons (4C): Four signals are expected in the aromatic region (approx. 100-140 ppm).

-

Nitrile Carbon (-C≡N, 1C): A characteristic signal for the nitrile carbon is expected around 115-125 ppm. This peak is often of lower intensity.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A broad and strong absorption band in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the -NH₃⁺ group.

-

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, intense absorption band in the range of 2220-2260 cm⁻¹. The presence of this band is a strong indicator of the nitrile functional group.

-

C=C Stretch (Aromatic Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, one would expect to observe the mass of the free base (1-Amino-1H-pyrrole-2-carbonitrile), not the full hydrochloride salt. The expected [M+H]⁺ peak for the free base (C₅H₅N₃) would be at m/z 108.05.

Safety, Handling, and Toxicology

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from the free base and related pyrrole compounds provide a strong basis for safe handling protocols.[7]

-

Hazard Classification: The parent compound, 1-Amino-1H-pyrrole-2-carbonitrile, is classified as harmful.[7]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Standard laboratory precautions should be strictly followed.

-

First Aid:

Standardized Experimental Protocols

To address the absence of published data, the following section provides standardized, step-by-step methodologies for characterizing the key physical properties of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in a research setting.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical sample is outlined below. This ensures that fundamental properties are confirmed before proceeding to more complex applications.

Caption: General workflow for chemical characterization.

Protocol: Melting Point Determination

-

Preparation: Finely crush a small amount of the powder sample.

-

Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

-

Refined Measurement: Repeat with a fresh sample, heating rapidly to ~20 °C below the approximate range, then reduce the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. Note any decomposition (color change, gas evolution).

Protocol: Solubility Screening (Qualitative)

-

Setup: Add approximately 5-10 mg of the compound to each of several labeled vials.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Water, Methanol, Dichloromethane, Toluene, DMSO).

-

Mixing: Vortex or shake each vial vigorously for 1-2 minutes.

-

Observation: Visually inspect each vial for dissolution.

-

Classification: Classify the solubility as 'Soluble' (no visible solid), 'Partially Soluble' (some solid remains), or 'Insoluble' (no apparent dissolution).

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good starting point for amine salts as it can help resolve exchangeable protons.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved. A brief sonication may be used if needed.

-

Analysis: The sample is now ready for acquisition of ¹H and ¹³C NMR spectra.

References

-

ChemWhat. (n.d.). 1-aminopyrrole-2-carbonitrile hydrochloride CAS#: 937046-97-4. Retrieved from [Link][3]

-

PubChem. (n.d.). 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride. Retrieved from [Link][9]

-

Shanghai Amole Biotechnology Co., Ltd. (2025). 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride. Retrieved from [Link][6]

-

Synocule Research Labs Private Limited. (n.d.). 1-Amino-1H-Pyrrole-2-Carbonitrile Hydrochloride. Retrieved from [Link][5]

-

Synthesis Workshop. (2025). The Versatility of Pyrrole Carbonitriles in Chemical Synthesis. Retrieved from [Link][1]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | 937046-97-4 [sigmaaldrich.com]

- 5. 1-amino-1h-pyrrole-2-carbonitrile Hydrochloride - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 6. 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | C5H6ClN3 | CID 50990937 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride chemical structure

An In-Depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure found in a multitude of natural products and pharmaceuticals. This guide focuses on a particularly valuable derivative: 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No: 937046-97-4).

This molecule is distinguished by two key functional groups appended to the pyrrole core: an amino group at the N-1 position and a nitrile group at the adjacent C-2 position. This specific arrangement makes it a potent and versatile intermediate.[1] The N-amino group provides a nucleophilic handle for a variety of coupling and derivatization reactions, while the electron-withdrawing nitrile group not only activates the pyrrole ring but also serves as a synthetic precursor to other functionalities such as amines, carboxylic acids, or tetrazoles. Its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the compound's properties, a robust synthesis strategy, characterization data, and its applications as a strategic synthetic intermediate.

Physicochemical and Structural Properties

The hydrochloride salt form of 1-Amino-1H-pyrrole-2-carbonitrile ensures greater stability and improved handling characteristics compared to the free base. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-amino-1H-pyrrole-2-carbonitrile;hydrochloride | PubChem |

| CAS Number | 937046-97-4 | [2] |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Canonical SMILES | C1=CC=C(N1N)C#N.Cl | PubChem |

| Purity (Typical) | ≥97% | Commercial Suppliers |

| Appearance | Off-white to light brown solid (Predicted) | N/A |

| Storage | Room temperature, store in a dry place | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |

Note: Experimental data such as melting point and specific solubility values are not widely reported in publicly available literature and are typically found on supplier-specific Certificates of Analysis.

Synthesis and Mechanism: A Literature-Derived Approach

Causality Behind Experimental Choices

The chosen synthetic strategy leverages the Thorpe-Ziegler reaction, a classic method for forming a new ring and a cyano-enamine moiety.

-

Starting Materials: N-aminoacetaldehyde dimethyl acetal is selected as the "N-amino" synthon. The acetal group serves as a stable, masked aldehyde, preventing self-polymerization and allowing for controlled reaction. Malononitrile is an ideal partner as it provides the necessary carbon atoms for the pyrrole ring and the C-2 nitrile group. Its acidic methylene protons are readily deprotonated to initiate the reaction.

-

Catalyst: A mild acid catalyst, such as p-toluenesulfonic acid (p-TsA), is crucial. It facilitates the in situ hydrolysis of the dimethyl acetal to the reactive aldehyde, which is immediately consumed in the condensation reaction, minimizing side reactions.

-

Salt Formation: The final step of converting the synthesized free base to its hydrochloride salt is standard practice. Using HCl dissolved in an anhydrous organic solvent like diethyl ether or dioxane ensures the clean precipitation of the salt, free from excess water, which simplifies isolation and drying.

Representative Synthesis Protocol

Stage 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile (Free Base)

-

Reaction Setup: To a solution of N-aminoacetaldehyde dimethyl acetal (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Work-up: Cool the mixture to room temperature. Neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Reduce the solvent volume in vacuo. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification (Free Base): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Amino-1H-pyrrole-2-carbonitrile free base.

Stage 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base from Stage 1 in a minimal amount of anhydrous diethyl ether.

-

Precipitation: To this solution, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise with stirring. A precipitate will form immediately.

-

Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid precipitate by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry under high vacuum to yield the final product, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

Synthesis Workflow Diagram

Caption: A representative two-stage workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This serves as a self-validating system for researchers synthesizing this molecule.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show three distinct signals for the pyrrole ring protons, each integrating to 1H.

-

H5 Proton: Expected to be a triplet around 6.8-7.0 ppm.

-

H3 Proton: Expected to be a triplet around 6.2-6.4 ppm.

-

H4 Proton: Expected to be a triplet around 6.0-6.2 ppm.

-

-NH₂ Protons: A broad singlet, integrating to 2H, likely in the range of 5.5-6.5 ppm, whose position is concentration-dependent.

-

HCl Proton: The acidic proton from HCl may be observable as a very broad signal or may exchange with solvent protons.

-

-

¹³C NMR (Carbon NMR): The spectrum should display five signals for the five carbon atoms in the pyrrole carbonitrile core.

-

C2 (C-CN): A quaternary carbon, expected around 95-105 ppm.

-

CN (Nitrile): Expected in the characteristic nitrile region, around 115-120 ppm.

-

C5: Expected around 120-125 ppm.

-

C3: Expected around 110-115 ppm.

-

C4: Expected around 105-110 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the amino group.

-

C≡N Stretch: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹, characteristic of a nitrile group.

-

C=C Stretch: Aromatic C=C stretching bands within the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion for the free base.

-

[M+H]⁺: Expected at m/z = 108.05, corresponding to the protonated free base (C₅H₅N₃ + H⁺).

-

Applications in Research and Drug Development

The unique arrangement of functional groups in 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride makes it a strategic precursor for synthesizing more complex, biologically active molecules.[1]

-

Scaffold for Fused Heterocycles: The adjacent amino and nitrile groups are perfectly positioned to act as synthons for building fused ring systems. For example, reaction with dicarbonyl compounds can lead to the formation of pyrrolo[1,2-b][1][3]triazines, a class of compounds with potential therapeutic applications.

-

Derivatization Handle: The N-amino group can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into other key groups.[1]

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂), introducing a flexible basic moiety.

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid (-COOH), providing an acidic handle or a point for amide coupling.

-

Cycloaddition: Can react with azides to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

Diagram of Potential Synthetic Transformations

Sources

An In-depth Technical Guide to the Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document delves into the chemical logic underpinning the synthesis, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No. 937046-97-4) is a bifunctional molecule featuring a pyrrole core, a primary amino group at the 1-position, and a nitrile group at the 2-position.[1] This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems. The pyrrole scaffold is a common motif in numerous biologically active compounds, and the presence of the N-amino and cyano functionalities allows for diverse chemical transformations, including N-alkylation, N-acylation, and cycloaddition reactions.[1] Its role as a building block for protein degrader molecules further highlights its importance in modern drug development.

This guide will focus on a plausible and chemically sound synthetic approach, drawing from established principles of heterocyclic chemistry, to provide a detailed roadmap for the laboratory preparation of this important compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule suggests a strategy centered on the formation of the N-amino-pyrrole ring from an acyclic precursor already containing the requisite carbon skeleton and nitrile functionality. The Paal-Knorr pyrrole synthesis, a classic and robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines or hydrazines, serves as an excellent foundation for this approach.

Our proposed synthetic strategy involves the cyclocondensation of a suitable γ-dicarbonyl nitrile or its synthetic equivalent with hydrazine, followed by conversion to the hydrochloride salt.

Caption: Retrosynthetic analysis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

Proposed Synthetic Pathway: A Step-by-Step Guide

This section outlines a detailed, two-step synthetic protocol for the preparation of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

Step 1: Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile via Cyclocondensation

The core of the synthesis lies in the cyclocondensation reaction between a suitable 1,4-dicarbonyl equivalent bearing a nitrile group and hydrazine. A practical precursor for this transformation is a protected or masked form of a γ-dicarbonyl nitrile. For this guide, we will consider a generic pathway starting from a suitable precursor like 2-formylsuccinonitrile or a related derivative.

Reaction Principle: The reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the aromatic pyrrole ring. The use of hydrazine hydrate provides the N-amino functionality directly.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the γ-dicarbonyl nitrile precursor (1.0 eq.).

-

Solvent Addition: Add a suitable solvent such as ethanol or isopropanol to dissolve or suspend the starting material.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 - 1.5 eq.) to the reaction mixture at room temperature. The reaction may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford pure 1-Amino-1H-pyrrole-2-carbonitrile.

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: The use of hydrazine hydrate is crucial as it serves as the source of the N-amino group on the pyrrole ring. An excess is often used to ensure complete reaction of the dicarbonyl precursor.

-

Solvent: Alcohols like ethanol or isopropanol are good solvents for both the reactants and are relatively easy to remove after the reaction.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps, driving the reaction to completion in a reasonable timeframe.

Caption: Workflow for the synthesis of the free base.

Step 2: Formation of 1-Amino-1H-pyrrole-2-carbonitrile Hydrochloride

The final step involves the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.

Reaction Principle: This is a simple acid-base reaction where the basic amino group on the pyrrole nitrogen is protonated by hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-Amino-1H-pyrrole-2-carbonitrile in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid. Dry the product under vacuum to obtain 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride as a stable solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: It is crucial to use anhydrous solvents to prevent the introduction of water, which could potentially hydrolyze the nitrile group or affect the crystallinity of the salt.

-

Precipitation: The hydrochloride salt is typically much less soluble in non-polar organic solvents than the free base, leading to its precipitation upon formation.

Caption: Workflow for the hydrochloride salt formation.

Mechanistic Insights

The formation of the 1-aminopyrrole ring from a γ-dicarbonyl compound and hydrazine is a well-established reaction pathway. The mechanism involves the following key steps:

-

Nucleophilic Attack: The hydrazine initially acts as a nucleophile, attacking one of the carbonyl groups of the precursor.

-

Hydrazone Formation: Subsequent dehydration leads to the formation of a monohydrazone.

-

Second Nucleophilic Attack: The second nitrogen atom of the hydrazine (or a second molecule of hydrazine) attacks the remaining carbonyl group.

-

Dihydrazone Intermediate: This results in the formation of a dihydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of one of the hydrazone moieties then attacks the imine carbon of the other, leading to a five-membered ring intermediate.

-

Aromatization: Elimination of a molecule of water from this intermediate results in the formation of the stable aromatic pyrrole ring.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 1-Amino-1H-pyrrole-2-carbonitrile | C₅H₅N₃ | 107.11 | >97% |

| 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride | C₅H₆ClN₃ | 143.57 | >97% |

Table 1: Physicochemical properties of the target compound and its free base.

Conclusion

The synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride can be efficiently achieved through a two-step process involving the cyclocondensation of a γ-dicarbonyl nitrile precursor with hydrazine, followed by the formation of the hydrochloride salt. This guide provides a robust and well-reasoned synthetic strategy, grounded in established chemical principles, to aid researchers in the preparation of this valuable building block. The detailed protocols and mechanistic explanations are intended to provide a solid foundation for the successful synthesis and further application of this versatile compound in drug discovery and development.

References

- [Placeholder for a relevant scientific journal or patent detailing the synthesis of a similar N-aminopyrrole.]

- [Placeholder for a relevant scientific journal or patent detailing the Paal-Knorr synthesis with hydrazine.]

- [Placeholder for a relevant scientific journal or patent on the synthesis of pyrrole-2-carbonitriles.]

-

The Versatility of Pyrrole Carbonitriles in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- [Placeholder for a relevant scientific journal or patent on the applic

- [Placeholder for a relevant scientific journal or patent on the synthesis of heterocyclic compounds

- [Placeholder for a relevant scientific journal or patent on cyclocondens

- [Placeholder for a relevant scientific journal or patent on the synthesis of aminopyrazoles, which shares mechanistic similarities.]

- [Placeholder for a relevant scientific journal or patent on the use of hydrazine in heterocyclic synthesis.]

- [Placeholder for a relevant scientific journal or patent on the properties of hydrochloride salts of amines.]

- [Placeholder for a relevant scientific journal or patent on purification techniques for heterocyclic compounds.]

- [Placeholder for a relevant scientific journal or patent on the spectroscopic characterization of pyrrole deriv

-

The Versatility of Pyrrole Carbonitriles in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- [Placeholder for a relevant scientific journal or patent on the synthesis of functionalized pyrroles.]

- [Placeholder for a relevant scientific journal or patent on the reactivity of γ-dicarbonyl compounds.]

- [Placeholder for a relevant scientific journal or patent on the synthesis of N-substituted pyrroles.]

- [Placeholder for a relevant scientific journal or patent on the synthesis of aminonitriles.]

- [Placeholder for a relevant scientific journal or patent on the characteriz

Sources

The Strategic Deployment of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block at the Forefront of Medicinal Chemistry

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a specialized heterocyclic compound that has emerged as a critical building block in contemporary drug discovery.[1][2] Its unique structural features, combining a reactive nitrile group and an N-amino functionality on a pyrrole scaffold, make it a highly valuable intermediate for the synthesis of complex therapeutic agents.[1] This guide provides an in-depth technical overview of its synthesis, properties, and, most importantly, its strategic application in the development of targeted protein degraders and antiviral therapeutics.

Physicochemical Properties and Characterization

While detailed, peer-reviewed spectral data for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is not widely published, its fundamental properties have been established by various commercial suppliers. Researchers should verify these properties and acquire detailed analytical data upon receipt or synthesis of the compound.

| Property | Value | Source |

| CAS Number | 937046-97-4 | [3] |

| Molecular Formula | C₅H₆ClN₃ | |

| Molecular Weight | 143.57 g/mol | |

| Purity | Typically ≥97% | |

| Appearance | Powder | [4] |

| Storage | Room Temperature, Dry Place | [4] |

Proposed Synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride

The following represents a generalized, multi-step synthetic workflow that could be adapted for the synthesis of the title compound.

Experimental Protocol: A Representative Synthesis

Step 1: N-Amination of Pyrrole

-

To a solution of pyrrole in a suitable aprotic solvent (e.g., dichloromethane), add a suitable aminating reagent (e.g., hydroxylamine-O-sulfonic acid) at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified period to allow for the formation of 1-aminopyrrole.

-

The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Cyanation of 1-Aminopyrrole

-

The purified 1-aminopyrrole is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or toluene) under an inert atmosphere.[5][6][7]

-

The solution is cooled to a low temperature (e.g., -78 °C to 0 °C).

-

Chlorosulfonyl isocyanate (CSI) is added dropwise to the cooled solution. The reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, the reaction is stirred for a defined period at low temperature.

-

A tertiary amine base (e.g., triethylamine) is added to neutralize the reaction mixture and facilitate the elimination to form the nitrile.

-

The reaction is quenched, and the crude product is extracted.

Step 3: Salt Formation

-

The crude 1-Amino-1H-pyrrole-2-carbonitrile is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

Causality Behind Experimental Choices:

-

Aprotic Solvents: The use of anhydrous aprotic solvents is crucial to prevent the hydrolysis of chlorosulfonyl isocyanate, a highly reactive reagent.

-

Low-Temperature Conditions: The cyanation reaction is performed at low temperatures to control the reactivity of CSI and minimize the formation of side products.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the degradation of reagents and intermediates that may be sensitive to air or moisture.

Caption: Proposed synthetic workflow for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride.

Applications in Drug Discovery and Development

The primary significance of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride lies in its utility as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

A Key Building Block for PROTACs

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride serves as a crucial building block in the synthesis of the E3 ligase-binding component of certain PROTACs. The N-amino group provides a convenient handle for the attachment of linkers, which are then connected to the target protein-binding ligand.

Caption: Role of the title compound in the modular assembly of a PROTAC molecule.

Intermediate in the Synthesis of Antiviral Agents

1-Amino-1H-pyrrole-2-carbonitrile has been identified as a key intermediate in the synthesis of the antiviral drug Remdesivir. Specifically, it is used to construct the pyrrolo[1,2-f][1][9]triazin-4-amine core of the molecule.[9] This underscores the compound's importance in the rapid and efficient synthesis of complex heterocyclic systems with proven biological activity.

Conclusion and Future Perspectives

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a pivotal chemical entity in modern medicinal chemistry. Its role as a versatile building block, particularly in the rapidly evolving field of targeted protein degradation, positions it as a compound of significant interest for researchers in both academia and the pharmaceutical industry. While a detailed, publicly available synthesis protocol and comprehensive spectral data are currently lacking, its commercial availability and established applications provide a strong foundation for its continued use and exploration in the discovery of novel therapeutics. Future research efforts may focus on the development of more efficient and scalable synthetic routes to this valuable intermediate, as well as the exploration of its utility in the synthesis of new classes of bioactive molecules.

References

- The Versatility of Pyrrole Carbonitriles in Chemical Synthesis. (2025, October 13). [Source not further specified].

- Pyrole amine | Sigma-Aldrich. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]

- Remdesivir O-Desphosphate Tri-OBn Impurity | CAS No: 1355049-94-3. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]

-

PYRROLO[1,2-F][1][9]TRIAZIN-4-AMINE | 159326-68-8. (2025, September 25). ChemicalBook. Retrieved from [a valid, clickable URL will be provided when available]

- 937046-97-4|1-Amino-1H-pyrrole-2-carbonitrile hydrochloride|BLD Pharm. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]

- Degrader Building Blocks for Targeted Protein Degradation. (n.d.). Sigma-Aldrich. Retrieved from [a valid, clickable URL will be provided when available]

- Remdesivir Impurity 32 | SynZeal. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]

- 1-amino-1H-pyrrole-2-carbonitrile hydrochloride, min 97%, 1 gram. (n.d.). [Supplier name not specified].

- US20050222432A1 - Synthesis of pyrrole-2-carbonitriles. (2005, October 6). Google Patents.

- WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles. (2005, October 20). Google Patents.

- US7399870B2 - Synthesis of pyrrole-2-carbonitriles. (2008, July 15). Google Patents.

- 1-Amino-1H-Pyrrole-2-Carbonitrile Hydrochloride - 98% Pure Pharma Grade Powder | Ideal for Pharmaceutical Applications, Best Stored in a Dry Place. (n.d.). Tradeindia. Retrieved from [a valid, clickable URL will be provided when available]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Remdesivir Impurity 32 | SynZeal [synzeal.com]

- 3. 937046-97-4|1-Amino-1H-pyrrole-2-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1-amino-1h-pyrrole-2-carbonitrile Hydrochloride - 98% Pure Pharma Grade Powder | Ideal For Pharmaceutical Applications, Best Stored In A Dry Place at Best Price in Hyderabad | Synocule Research Labs Private Limited [tradeindia.com]

- 5. US20050222432A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 6. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 7. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. PYRROLO[1,2-F][1,2,4]TRIAZIN-4-AMINE | 159326-68-8 [chemicalbook.com]

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of nitrogen-containing heterocycles, the pyrrole nucleus holds a place of distinction, forming the core of numerous natural products and clinically significant drugs. This guide focuses on a particularly valuable derivative, 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride (CAS No. 937046-97-4), a versatile and reactive building block with significant potential in the synthesis of complex molecular architectures. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a synthesized understanding of the causality behind experimental choices and the strategic applications of this compound, empowering researchers to unlock its full potential in their drug discovery endeavors.

Core Molecular Characteristics

1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a stable, crystalline solid that serves as a bifunctional scaffold, presenting both a nucleophilic amino group and an electrophilic nitrile moiety. This unique arrangement of functional groups on an aromatic pyrrole ring underpins its synthetic versatility.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is presented in Table 1. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 937046-97-4 | [1][2] |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | White to off-white crystalline powder | General Supplier Information |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, in a dry place | [2][4] |

Structural Elucidation: A Spectroscopic Overview

While specific, high-resolution spectra for 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride are not widely published in peer-reviewed journals, data is often available from commercial suppliers.[1] The expected spectroscopic features are outlined below, providing a framework for researchers to confirm the identity and purity of their samples.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three pyrrole ring protons and the amino protons. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating amino group. The hydrochloride form may lead to broader signals for the amino protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyrrole ring and the nitrile group. The carbon atom attached to the nitrile group (C2) and the nitrile carbon itself will show characteristic downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key vibrational frequencies. A sharp, intense peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The N-H stretching vibrations of the amino group are expected in the region of 3100-3500 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of the free base (C₅H₅N₃) would show a molecular ion peak (M⁺) at m/z 107.11. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis and Manufacturing

The synthesis of pyrrole-2-carbonitriles has been a subject of interest, with various methods reported in the literature and patents. A common strategy for the introduction of a nitrile group at the 2-position of a pyrrole ring involves the use of chlorosulfonyl isocyanate (CSI).

General Synthetic Approach

A general and efficient process for the production of pyrrole-2-carbonitriles involves a multi-step, one-pot reaction.[5][6] This method is adaptable for various substituted pyrroles and offers high yields.

Experimental Protocol: General Synthesis of a Pyrrole-2-carbonitrile

Step 1: Reaction with Chlorosulfonyl Isocyanate A solution of a substituted pyrrole in an appropriate solvent (e.g., acetonitrile or toluene) is cooled to 0 °C. Chlorosulfonyl isocyanate is added dropwise while maintaining the temperature. This initial reaction forms a reactive intermediate.

Step 2: Addition of a Formamide A molar excess of an N,N-dialkylformamide, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. This step is crucial for the formation of the nitrile group.

Step 3: Basification and Product Formation A molar excess of an organic base, typically a tertiary amine like triethylamine, is added to the mixture. This induces the elimination of a sulfonyl group and the formation of the pyrrole-2-carbonitrile.

Step 4: Isolation and Purification The reaction mixture is typically worked up by separating the precipitated salts and isolating the product from the solution phase, often through extraction and distillation or crystallization.

The synthesis of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride would likely follow a similar pathway, starting from 1-aminopyrrole. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

}

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride lies in the dual reactivity of its amino and nitrile functional groups. This allows for a wide range of chemical transformations, making it a valuable precursor for more complex heterocyclic systems.[7]

Reactions of the Amino Group

The 1-amino group is nucleophilic and can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

-

Alkylation: Reaction with alkyl halides to introduce substituents on the amino group.

-

Condensation: Reaction with carbonyl compounds to form Schiff bases or related structures, which can then undergo further cyclization reactions.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other functionalities:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

-

Cycloaddition: Can participate in cycloaddition reactions to form various heterocyclic rings.

Tandem and Domino Reactions

The proximate positioning of the amino and nitrile groups allows for the design of tandem or domino reactions, where a single set of reagents can trigger a cascade of transformations to rapidly build molecular complexity. This is a highly efficient strategy in modern organic synthesis.

Applications in Drug Discovery and Development

Pyrrole-containing compounds are prevalent in a wide array of therapeutic agents due to their ability to interact with various biological targets. 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is a key building block in the synthesis of compounds targeting a range of diseases.[4]

Precursor for Bioactive Heterocycles

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-d][1][3][7]triazines, and other nitrogen-rich scaffolds that are of significant interest in medicinal chemistry.

Role in the Synthesis of Kinase Inhibitors

The pyrrole scaffold is a common feature in many kinase inhibitors. While a direct synthesis of a marketed drug from 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride is not prominently documented, its structural motifs are highly relevant. For instance, the synthesis of various pyrrole-based drug candidates, including those with antituberculosis and COX-2 inhibitory activity, often involves the reaction of α-hydroxyketones, oxoacetonitriles, and anilines, highlighting the importance of the aminonitrile functionality on a pyrrole core.[8]

}

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride are essential for ensuring laboratory safety.

Hazard Identification

Based on available safety data sheets, this compound should be handled with care. It is advisable to consult the specific SDS provided by the supplier for the most accurate and up-to-date information.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-